Tripalmitin

Overview

Description

It is a white, crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, ether, benzene, and chloroform . Tripalmitin is commonly found in natural fats and oils and is used in various industrial and scientific applications.

Mechanism of Action

Target of Action

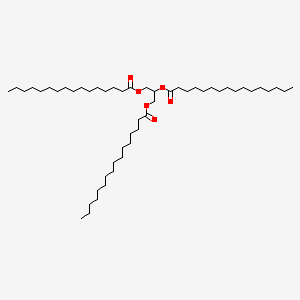

Tripalmitin is a triglyceride derived from the fatty acid palmitic acid . It primarily targets the Fatty Acid Synthase (FASN) , an enzyme involved in the synthesis of long-chain saturated fatty acids .

Mode of Action

This compound, being a triglyceride, is metabolized in the body through the process of lipolysis, where it is broken down into glycerol and three molecules of palmitic acid . The palmitic acid molecules can then be further metabolized or incorporated into various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid metabolism pathway . During lipolysis, this compound is hydrolyzed by lipases to produce glycerol and palmitic acid. The palmitic acid can then enter the fatty acid metabolism pathway, where it undergoes beta-oxidation to produce Acetyl-CoA, which can then enter the citric acid cycle .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on its formulation. For instance, when incorporated into nanoparticle formulations, this compound can enhance the bioavailability of certain drugs . .

Result of Action

The metabolism of this compound results in the production of glycerol and palmitic acid, both of which can be utilized in various cellular processes. For instance, glycerol can be used in the synthesis of triglycerides and phospholipids or can be converted into glucose via gluconeogenesis. Palmitic acid, on the other hand, can be used in the synthesis of cellular lipids or can be metabolized to produce energy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of this compound metabolism can be affected by the presence of other lipids, the activity of lipase enzymes, and the individual’s overall metabolic rate. Additionally, factors such as diet and lifestyle can also influence the metabolism and action of this compound .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Tripalmitin plays a significant role as a substrate for lipase enzymes . For instance, beef liver lipase has been shown to interact with this compound, increasing the rate of hydrolysis of this compound . The nature of these interactions involves the breakdown of this compound into its constituent fatty acids and glycerol .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a source of fatty acids. When hydrolyzed by lipases, the released fatty acids can be used in various cellular processes, including energy production, cell signaling pathways, and the synthesis of other biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with enzymes such as lipases. These enzymes bind to this compound and catalyze its hydrolysis, releasing fatty acids and glycerol. This process can influence gene expression and cellular metabolism by providing substrates for various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, when this compound is added to reaction mixtures containing soluble beef liver lipase, the rate of hydrolysis of this compound increases with incubation time .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway, where it is hydrolyzed by lipases to release fatty acids and glycerol. These products can then be further metabolized to produce energy or serve as substrates for other biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripalmitin can be synthesized through the esterification of glycerol with palmitic acid. The reaction typically involves heating glycerol and palmitic acid in the presence of an acid catalyst, such as sulfuric acid, to form this compound and water. The reaction can be represented as follows:

Glycerol+3Palmitic Acid→this compound+3Water

Industrial Production Methods

In industrial settings, this compound is often produced by the hydrogenation of palm oil, which contains a high concentration of palmitic acid. The hydrogenation process converts unsaturated fats into saturated fats, resulting in the formation of this compound. The product is then purified through processes such as crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tripalmitin undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

Hydrolysis: In the presence of water and an enzyme such as lipase, this compound can be hydrolyzed to produce glycerol and palmitic acid.

Transesterification: this compound can react with alcohols in the presence of a catalyst to form glycerol and fatty acid esters.

Oxidation: this compound can undergo oxidation to form peroxides and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Water and lipase enzyme.

Transesterification: Alcohols (e.g., methanol, ethanol) and a catalyst (e.g., sodium methoxide).

Oxidation: Oxygen or air, often accelerated by heat or light.

Major Products Formed

Hydrolysis: Glycerol and palmitic acid.

Transesterification: Glycerol and fatty acid esters.

Oxidation: Peroxides and other oxidation products.

Scientific Research Applications

Tripalmitin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Tripalmitin is one of several triglycerides derived from fatty acids. Similar compounds include:

Tristearin: A triglyceride derived from stearic acid.

Triolein: A triglyceride derived from oleic acid.

Trimyristin: A triglyceride derived from myristic acid.

Uniqueness of this compound

This compound is unique in its high melting point and stability, making it suitable for applications that require solid lipid nanoparticles. Its ability to form stable emulsions and its compatibility with various drugs make it a valuable compound in pharmaceutical formulations .

Biological Activity

Tripalmitin, a triglyceride composed of three palmitic acid molecules, has garnered significant attention in the field of biomedicine due to its various biological activities and applications. This article provides an in-depth examination of the biological activity of this compound, focusing on its role in drug delivery systems, metabolic effects, and potential implications in diseases such as diabetes.

1. Drug Delivery Systems

Solid Lipid Nanoparticles (SLNs)

This compound is widely utilized in the formulation of solid lipid nanoparticles (SLNs) for drug delivery. These nanoparticles enhance the bioavailability and therapeutic efficacy of various drugs, particularly anticancer agents.

- Case Study: Paclitaxel Delivery

A study demonstrated that this compound-based nanoparticles loaded with paclitaxel (PTX) significantly improved the drug's antiproliferative activity against breast and lung cancer cells. The formulation, termed Tripalm-NPs-PTX, enhanced PTX's efficacy by up to 40.5-fold in breast cancer cells and 38.8-fold in lung cancer cells compared to free PTX. Additionally, these nanoparticles exhibited excellent hemocompatibility and reduced the volume of multicellular tumor spheroids, mimicking in vivo tumor conditions .

| Formulation | Efficacy Increase (Breast Cancer) | Efficacy Increase (Lung Cancer) |

|---|---|---|

| Tripalm-NPs-PTX | 40.5-fold | 38.8-fold |

2. Metabolism and Lipotoxicity

Effects on Beta Cells

Research has shown that long-term exposure to saturated fatty acids like palmitic acid can lead to cellular dysfunction and apoptosis in insulin-producing beta cells. This compound, being a solid triglyceride at physiological temperatures, contributes to this lipotoxicity.

- Study Findings

In a controlled study involving INS1 beta cells, exposure to palmitic acid resulted in significant cytotoxicity, correlating with increased intracellular concentrations of this compound. The study highlighted that this compound accumulation led to endoplasmic reticulum stress and apoptosis due to its physicochemical properties .

3. Enzymatic Digestion and Degradation

Comparative Studies on SLNs

This compound's degradation characteristics have been compared with other triglycerides such as tristearin in SLN formulations. Research indicates that this compound-based SLNs exhibit faster degradation rates than their tristearin counterparts, which may influence their effectiveness as drug carriers.

- Key Findings

4. Summary of Biological Activities

This compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Drug Delivery | Enhances bioavailability and efficacy of drugs like paclitaxel |

| Metabolic Effects | Induces lipotoxicity and apoptosis in beta cells |

| Enzymatic Degradation | Faster degradation compared to other triglycerides in SLN formulations |

Properties

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046169 | |

| Record name | Tripalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Acros Organics MSDS], Solid | |

| Record name | Tripalmitin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(16:0/16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

555-44-2 | |

| Record name | Tripalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tripalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPALMITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133ZRF50U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:0/16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tripalmitin?

A1: this compound, also known as glyceryl tripalmitate, has a molecular formula of C51H98O6 and a molecular weight of 807.32 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Fourier-transform infrared spectroscopy (FTIR) is a valuable tool for identifying functional groups and monitoring chemical changes in this compound. Researchers have successfully used FTIR to monitor the formation of acyloxonium ions in this compound systems by observing characteristic band shifts. []

Q3: Does this compound exhibit polymorphism?

A3: Yes, this compound displays polymorphism and can exist in different crystalline forms (α, β', β) with distinct physical properties, such as melting points and X-ray diffraction patterns. These polymorphic transitions can be influenced by factors such as temperature, cooling rate, and the presence of other compounds. [, , , , ]

Q4: How does the crystallinity of this compound impact its properties?

A4: Crystallinity significantly influences this compound's functionality. For example, a higher degree of this compound crystallinity in butterfat mixtures increases their solidity, making them suitable for applications as moisture barriers in edible films and coatings. []

Q5: How does this compound behave in aqueous environments?

A5: In aqueous environments, this compound, being hydrophobic, tends to form dispersions. The consistency of these dispersions is influenced by factors like particle size, shape, and the presence of stabilizers. For example, using this compound with soybean phosphatidylcholine as a solubilizer and stabilizer allows for the creation of stable solid lipid nanoparticles. [, ]

Q6: How does this compound interact with lipases?

A6: this compound serves as a substrate for lipases, enzymes that catalyze the hydrolysis of triglycerides into glycerol and fatty acids. This interaction is crucial for the digestion and absorption of this compound in biological systems. [, , , , , ]

Q7: Can the rate of this compound hydrolysis by lipase be influenced?

A7: Yes, factors such as reaction time, lipase concentration, pH, and temperature can affect the hydrolysis rate of this compound by lipase. []

Q8: What is the role of this compound in studies of lipid metabolism?

A8: Radiolabeled this compound, often using the 14C isotope, has been a valuable tool in studies investigating lipid metabolism, particularly in understanding the digestion, absorption, transport, and utilization of dietary fats. [, , , , , , ]

Q9: How does this compound contribute to the formulation of human milk fat substitutes?

A9: this compound serves as a starting material for producing structured triglycerides that mimic the composition of human milk fat. This involves enzymatic interesterification reactions with unsaturated fatty acids, aiming to achieve a structure similar to the predominant 1,3-dioleoyl-2-palmitoylglycerol (OPO) found in human milk. [, ]

Q10: What is the impact of dietary this compound on hepatic lipogenesis?

A10: Studies in meal-fed mice have shown that dietary this compound, compared to maize oil, is less effective at reducing hepatic lipogenesis, a process that involves the synthesis of fatty acids and triglycerides in the liver. []

Q11: How stable are this compound-based solid lipid nanoparticles?

A11: The stability of this compound-based solid lipid nanoparticles (SLN) is significantly influenced by the type of emulsifier used during their preparation. For instance, formulations using soya lecithin and parabens demonstrate improved stability during storage, moist heat sterilization, and freeze-drying compared to those using other emulsifiers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.